3-cyclopentyl-N-quinolin-8-ylpropanamide
Description
3-Cyclopentyl-N-quinolin-8-ylpropanamide is a synthetic quinoline derivative characterized by a cyclopentyl-substituted propanamide chain linked to the 8-position of the quinoline core. The amide linkage at the quinoline-8-position may facilitate hydrogen bonding with biological targets, a feature critical for modulating enzyme or receptor interactions.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-cyclopentyl-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C17H20N2O/c20-16(11-10-13-5-1-2-6-13)19-15-9-3-7-14-8-4-12-18-17(14)15/h3-4,7-9,12-13H,1-2,5-6,10-11H2,(H,19,20) |
InChI Key |
NTAYNSFQVXSTRL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Sulfonamide vs. Amide Linkages
A key structural analogue is (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa), a sulfonamide derivative synthesized via benzenesulfonic chloride coupling . Unlike 3-cyclopentyl-N-quinolin-8-ylpropanamide, IIIa features:
- A sulfonamide group (benzenesulfonyl) instead of a propanamide chain.
- A styryl substituent (with methoxy groups) versus a cyclopentyl group.
- Additional chlorine and hydroxy groups on the quinoline ring.
These differences impact solubility and bioactivity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability, whereas amides like this compound may offer greater conformational flexibility .
(b) Substituent Effects on Pharmacokinetics
Conversely, IIIa’s chlorine and hydroxy groups may improve water solubility and target specificity.
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